molecular formula C10H12O B047396 1-Phenylbutan-2-one CAS No. 1007-32-5

1-Phenylbutan-2-one

Cat. No.: B047396
CAS No.: 1007-32-5
M. Wt: 148.2 g/mol
InChI Key: GKDLTXYXODKDEA-UHFFFAOYSA-N
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Description

1-Phenyl-2-butanone, also known as benzyl ethyl ketone, is an organic compound with the molecular formula C10H12O. It is a colorless liquid with a pleasant, sweet odor. This compound is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .

Safety and Hazards

1-Phenyl-2-butanone is harmful if swallowed and is a combustible liquid . It is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of fire, use water spray, alcohol-resistant foam, dry chemical or carbon dioxide for extinction .

Preparation Methods

1-Phenyl-2-butanone can be synthesized through several methods:

Comparison with Similar Compounds

1-Phenyl-2-butanone can be compared with other similar compounds:

1-Phenyl-2-butanone stands out due to its unique combination of a phenyl group and a butanone moiety, which imparts specific chemical and physical properties that are valuable in various applications.

Properties

IUPAC Name

1-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDLTXYXODKDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143462
Record name 1-Phenyl-2-butanone
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1007-32-5
Record name 1-Phenyl-2-butanone
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Record name 1-Phenyl-2-butanone
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Record name 1-Phenyl-2-butanone
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Record name 1-phenylbutan-2-one
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Record name 1-PHENYL-2-BUTANONE
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Synthesis routes and methods

Procedure details

In a 2-liter flask provided with a thermometer, stirrer, dropping funnel and reflux condenser 600 ml of absolute alcohol are treated portionwise while stirring with 30 g of sodium metal and the mixture is held at reflux temperature until the metal has dissolved. Within 0.5 hour there is added dropwise to the boiling solution a mixture of 117.2 g of benzyl cyanide and 153.2 g of ethyl propionate and the mixture is heated for a further 3 hours. The alcohol is then distilled off and there are added 300 ml of toluene, followed by 250 ml of ice/water. The aqueous phase is separated, washed with 300 ml of toluene and then 540 g of 96% sulphuric acid are added. The mixture is held at reflux temperature until the evolution of carbon dioxide ceases, cooled, diluted with 250 ml of ice/water and extracted with two 300 ml portions of toluene. The toluene extracts are washed with water, with 10% sodium carbonate solution and again with water, dried over sodium sulphate and evaporated. Distillation gives 79 g of ethyl benzyl ketone of boiling point 69° C./3 mmHg; nD20 =1.5109; yield 53%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
117.2 g
Type
reactant
Reaction Step Two
Quantity
153.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the aroma profile of 1-Phenyl-2-butanone and its relevance to food science?

A1: 1-Phenyl-2-butanone possesses distinct flavor properties []. It has been identified as a volatile compound in both sherry and soy sauce, contributing to their characteristic flavors []. In thyme honey, it serves as a potential botanical marker due to its presence solely in this honey variety []. These findings highlight its significance in food flavor chemistry and potential use in food authentication.

Q2: Can 1-Phenyl-2-butanone be produced through biocatalysis?

A3: Yes, 1-Phenyl-2-butanone can be synthesized through a biocatalytic process employing yeast pyruvate decarboxylases []. This enzymatic reaction involves the condensation of either aldehydes with pyruvate or 2-keto acids with acetaldehyde []. This finding presents a potential route for the sustainable production of this flavoring compound.

Q3: Has 1-Phenyl-2-butanone been detected as a migrant in food packaging materials?

A4: Research has identified 1-Phenyl-2-butanone as one of the most commonly observed photolytic decomposition products in UV-cure food packaging []. This finding raises concerns about its potential migration into food products and highlights the need for further investigation into its safety implications in food contact materials.

Q4: Can the structure of 1-Phenyl-2-butanone be modified to enhance its properties for specific applications?

A5: While specific structural modifications for 1-Phenyl-2-butanone haven't been extensively discussed in the provided research, a study exploring the stereoselectivity of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) offers insights []. This research focused on modifying the enzyme's active site to enhance the reduction of aromatic ketones, including 1-Phenyl-2-butanone, to their corresponding (S)-alcohols with high enantioselectivity []. This suggests that structural modifications of the substrate itself, in conjunction with tailored enzymatic catalysis, could potentially lead to desired properties.

Q5: What is the molecular formula and weight of 1-Phenyl-2-butanone?

A5: The molecular formula for 1-Phenyl-2-butanone is C10H12O, and its molecular weight is 148.20 g/mol.

Q6: How was 1-Phenyl-2-butanone characterized in the scientific research?

A7: Various analytical techniques were employed in the research to characterize 1-Phenyl-2-butanone. These include gas chromatography-mass spectrometry (GC-MS) for identification and quantification in complex mixtures like honey and food packaging [, , ]. Additionally, nuclear magnetic resonance (NMR) spectroscopy was used to elucidate the structure of Kurasoins A and B, compounds featuring a 1-Phenyl-2-butanone moiety [].

Q7: What are the potential applications of 1-Phenyl-2-butanone beyond its aroma properties?

A8: Beyond its role as a flavor and fragrance compound, 1-Phenyl-2-butanone serves as a precursor for synthesizing other molecules. For example, it's used in the synthesis of N-substituted 1-phenyl-2-butanamines, which are homologues of amphetamine-type drugs []. This highlights its versatility as a building block in organic synthesis.

Q8: What are the future directions for research on 1-Phenyl-2-butanone?

A8: Future research on 1-Phenyl-2-butanone could focus on:

  • Exploring its use in developing aroma-based therapies, considering its potential appetite-enhancing effects [].

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